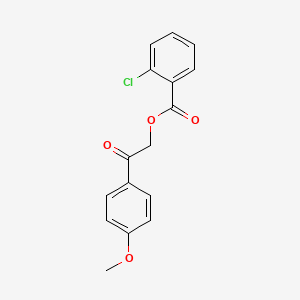

![molecular formula C16H23NO2S B5546123 (3R*,4S*)-3,4-二甲基-1-{[4-(甲硫基)苯基]乙酰}哌啶-4-醇](/img/structure/B5546123.png)

(3R*,4S*)-3,4-二甲基-1-{[4-(甲硫基)苯基]乙酰}哌啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of closely related piperidine derivatives involves multi-step chemical reactions, including condensation, substitution, and reduction processes. Schmitt et al. (2013) detailed the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols, showcasing methods to control stereochemistry at the C3-C4 positions, which could be analogous to synthesizing the subject compound (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions. For example, Khan et al. (2013) provided insights into the crystal and molecular structure of a piperidine derivative, noting the presence of hydrogen bonding and C-H…π interactions, which are essential for the stability and conformation of such molecules (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, including nucleophilic substitutions and redox reactions, influenced by their functional groups and stereochemistry. The presence of a methylthio group, as specified in the compound of interest, could affect its reactivity towards electrophiles and nucleophiles, potentially impacting its synthetic utility and biological activity.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be determined experimentally. These properties are influenced by the molecule's geometry, intermolecular forces, and the presence of specific functional groups. For instance, Naveen et al. (2015) discussed the crystalline structure and physical characteristics of a piperidine sulfonyl derivative, highlighting the role of inter- and intramolecular hydrogen bonds in determining its physical state (Naveen et al., 2015).

科学研究应用

芳香化酶抑制剂和乳腺癌治疗

(3R*,4S*)-3,4-二甲基-1-{[4-(甲硫基)苯基]乙酰}哌啶-4-醇在科学研究中的应用主要涉及它在芳香化酶抑制剂开发中的作用。芳香化酶抑制剂是一类用于治疗绝经后妇女乳腺癌的药物。一项研究重点关注了各种 3-烷基取代的 3-(4-氨基苯基)哌啶-2,6-二酮作为雌激素生物合成抑制剂的合成和生物学评估。这些化合物,包括与所提化学物质相似的衍生物,对人胎盘芳香化酶表现出显着抑制作用,这对于乳腺癌治疗至关重要。本研究中最具活性的衍生物比氨基己烯酰胺(一种用于激素依赖性乳腺癌的药物)的抑制作用强 93 倍 (Hartmann & Batzl, 1986)。

合成和分子结构研究

涉及该化合物的科学研究的另一个方面与其合成和分子结构分析有关。例如,报道了相关化合物 (E)-甲基 3-(2-羟苯基)-2-(哌啶-1-羰基)丙烯酸酯的合成和分子结构。这项研究详细描述了晶体和分子结构,展示了分子如何在晶格中形成 H 键二聚体,由 C-H...π 和 C-H...O 相互作用保持在一起 (Khan 等人,2013)。

抗氧化效能

研究还探讨了类似哌啶-4-酮化合物的抗氧化潜力。通过改进的曼尼希缩合合成的 3,5-二甲基-2,6-双(2,4-二氯苯基)哌啶-4-酮的研究揭示了有趣的核磁共振结果,并使用 DPPH 和 ABTS 方法验证了分子的抗氧化功效。这指出了在需要抗氧化剂性能的领域中的潜在应用 (Dineshkumar & Parthiban, 2022)。

HIV-1 抑制

在病毒学领域,已经研究了相关化合物抑制 HIV-1 的潜力。一项研究发现了一种具有高效抗 HIV-1 活性的哌啶-4-羧酰胺 CCR5 拮抗剂,表明在开发 HIV 治疗方法中可能的应用 (Imamura 等人,2006)。

抗分枝杆菌活性

还探讨了通过原子经济和立体选择性方法合成的螺-哌啶-4-酮的抗分枝杆菌活性。这些化合物对结核分枝杆菌表现出显着的体外和体内活性,表明它们在治疗结核病中的潜力 (Kumar 等人,2008)。

抗高血压活性

此外,对结构相关的 6,7-二取代反式-4-氨基-3,4-二氢-2,2-二甲基-2H-1-苯并吡喃-3-醇的研究显示出显着的抗高血压活性,表明在高血压中潜在的治疗应用 (Evans 等人,1983)。

属性

IUPAC Name |

1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-12-11-17(9-8-16(12,2)19)15(18)10-13-4-6-14(20-3)7-5-13/h4-7,12,19H,8-11H2,1-3H3/t12-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKMKNUECUKOEE-WBMJQRKESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)O)C(=O)CC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)